3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a pyridin-2-yl group, and an imidazol-1-yl group
Mechanism of Action
Target of Action
The compound contains a benzenesulfonyl group and a pyridin-2-yl-1H-imidazol-1-yl group. Compounds containing these groups are often involved in various biological activities. For instance, benzenesulfonyl compounds are known to have antibacterial, antifungal, and anticancer activities . Pyridin-2-yl-1H-imidazol compounds are often used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
The benzenesulfonyl group, for instance, is known to form strong hydrogen bonds with its target, which can inhibit the target’s activity .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a compound’s bioavailability and efficacy .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of its structural components, it could potentially have antibacterial, antifungal, or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The pyridin-2-yl and imidazol-1-yl groups are introduced through subsequent reactions involving nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used in the synthesis include dimethylformamide and dichloromethane, and reactions are often carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridin-2-yl and imidazol-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- 3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Uniqueness
3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both pyridin-2-yl and imidazol-1-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-18(9-15-27(25,26)16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKOWPGEDYQGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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